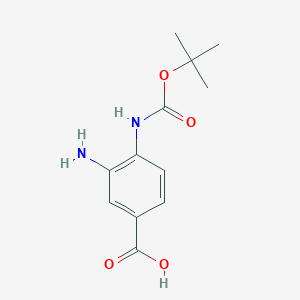

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid

Descripción

Propiedades

IUPAC Name |

3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKSERFGEFCORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630197 | |

| Record name | 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-52-9 | |

| Record name | 3-Amino-4-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route A: Sequential Protection and Reduction

- Starting Material : 4-Nitro-3-aminobenzoic acid.

- Boc Protection :

- The 3-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in dichloromethane (DCM) at 0°C to room temperature.

- Reaction :

$$ \text{4-Nitro-3-aminobenzoic acid} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{3-Boc-amino-4-nitrobenzoic acid} $$. - Yield : ~85%.

- Nitro Reduction :

Route B: Direct Diazotization and Substitution

- Starting Material : 3,4-Diaminobenzoic acid.

- Selective Boc Protection :

Optimized Reaction Conditions

*Extrapolated from similar reductions in.

Critical Analysis of Methodologies

- Steric and Electronic Effects :

The Boc group’s bulkiness minimizes undesired side reactions during nitro reduction or subsequent functionalization. - Purification :

Silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity. - Challenges :

Comparative Performance of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Starting Material Cost | High | Moderate |

| Step Count | 2 | 2 |

| Overall Yield | ~77% | ~78% |

| Scalability | Limited | High |

Advanced Modifications

- Azide Functionalization :

The free 4-amino group can be converted to an azide via diazotization (NaNO₂, HCl) followed by NaN₃ treatment, enabling click chemistry applications. - Peptide Coupling : The carboxylic acid moiety allows conjugation with amines using HOBt/HCTU/DIEA, forming amide bonds without racemization.

Análisis De Reacciones Químicas

Deprotection of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group at position 4 is selectively cleaved under acidic conditions to regenerate the free amine. This reaction is critical for subsequent functionalization:

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | Trifluoroacetic acid (TFA) | 3,4-Diaminobenzoic acid | >90% | |

| Methanolic HCl | HCl in methanol (4 M) | 3,4-Diaminobenzoic acid | 85–90% |

Key Findings :

-

TFA in dichloromethane (DCM) at 0–25°C achieves rapid deprotection (<1 hr).

-

Methanolic HCl requires longer reaction times (2–4 hrs) but avoids side reactions in acid-sensitive systems.

Reactions of the Free Amino Group (Position 3)

The unprotected amine at position 3 participates in nucleophilic reactions, enabling covalent modifications:

Diazotization and Azide Formation

The primary amine undergoes diazotization followed by azide substitution:

| Step | Conditions | Reagents | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | 0–5°C, aqueous HCl | NaNO₂ | Diazonium salt | |

| 2 | 25°C, NaN₃ | Sodium azide | 3-Azido-4-(Boc-amino)benzoic acid |

Applications :

-

Azide intermediates enable click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition) for bioconjugation .

Acylation and Amide Bond Formation

The amine reacts with acylating agents to form stable amides:

| Acylating Agent | Activator | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzoyl chloride | None (base: pyridine) | DCM | 3-Benzamido-4-(Boc-amino)benzoic acid | 78% | |

| Acetic anhydride | DMAP | THF | 3-Acetamido-4-(Boc-amino)benzoic acid | 85% |

Optimization :

Carboxylic Acid Functionalization

The benzoic acid group undergoes activation for esterification or amidation:

Mechanistic Insight :

-

SOCl₂ converts the acid to an acyl chloride, enabling nucleophilic substitution with alcohols or amines .

Oxidative and Reductive Transformations

While the Boc group stabilizes the amine, the aromatic ring and acid moiety undergo redox reactions:

| Reaction | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 80°C, 6 hrs | No reaction (ring stability) | |

| Reduction | LiAlH₄ | THF, reflux | 3-Amino-4-(Boc-amino)benzyl alcohol |

Limitations :

-

The electron-deficient aromatic ring resists electrophilic substitution under standard conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings when functionalized with halides:

| Pre-Modification | Coupling Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 60–70% |

Synthetic Utility :

-

Bromination at position 5 (ortho to COOH) enables diversification via cross-coupling.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Process Observed | Mass Loss (%) | Source |

|---|---|---|---|

| 180–220 | Boc group cleavage | 25–30 | |

| 250–300 | Decarboxylation and ring degradation | 40–45 |

Comparative Reactivity with Analogues

| Compound | Key Difference | Reactivity Profile |

|---|---|---|

| 3,4-Diaminobenzoic acid | No Boc protection | Rapid oxidation; lower stability |

| 3-(Boc-amino)-4-methylbenzoic acid | Methyl substituent | Enhanced solubility in nonpolar solvents |

Aplicaciones Científicas De Investigación

Organic Synthesis

- Building Block for Peptides : Boc-Ala-Phe is primarily used as a building block in peptide synthesis. The Boc group protects the amino group during coupling reactions, which is crucial for forming peptide bonds without unwanted side reactions.

- Synthesis of Complex Molecules : It serves as an intermediate in synthesizing various organic compounds, facilitating the creation of more complex structures essential in pharmaceuticals and materials science.

Medicinal Chemistry

- Peptide-Based Drug Development : The compound is instrumental in developing peptide-based therapeutics. Its ability to form stable peptides makes it valuable in creating drugs targeting specific biological pathways.

- Anti-inflammatory Agents : Research has shown that derivatives of Boc-protected amino acids exhibit anti-inflammatory properties. For instance, a study synthesized various tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives using similar Boc-protected compounds, demonstrating promising anti-inflammatory activity .

Biological Applications

- Synthesis of Biologically Active Peptides : Boc-Ala-Phe is utilized in synthesizing biologically active peptides that can serve as inhibitors or modulators in various biochemical pathways. This application is critical in drug discovery and development.

- Targeted Therapeutics : The compound's derivatives have been studied for their potential in treating diseases such as cancer and neurodegenerative disorders by targeting specific molecular pathways .

Case Study 1: Anti-inflammatory Activity

A study synthesized several tert-butyl 2-amino phenylcarbamate derivatives using Boc-protected amino acids. These compounds were evaluated for their anti-inflammatory activity against standard drugs like indomethacin, showing significant inhibition percentages ranging from 39% to 54% within 12 hours post-administration .

| Compound | Inhibition Percentage (%) |

|---|---|

| 4a | 54.239 |

| 4i | 39.021 |

Case Study 2: Peptide Synthesis

In another research project, Boc-Ala-Phe was employed to synthesize a series of peptides aimed at inhibiting specific biological functions. The synthesized peptides demonstrated varied efficacy against target proteins involved in disease processes, highlighting the importance of Boc-protected amino acids in drug design .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized .

Comparación Con Compuestos Similares

Key Properties :

- Storage : Requires storage in a dark place, sealed in dry conditions at 2–8°C .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H412 (harmful to aquatic life) .

- Synthetic Utility : The Boc group enhances stability during synthetic reactions, enabling selective deprotection under acidic conditions .

Comparison with Structurally Similar Compounds

Ethyl 3-Amino-4-[(2-hydroxyethyl)amino]benzoate

- Structure: Features an ethyl ester and a hydroxyethylamino substituent instead of the Boc-protected amino and carboxylic acid groups.

- Molecular Formula : C₁₁H₁₆N₂O₃ (MW: 224.26 g/mol).

- Applications : Serves as an intermediate in benzimidazole synthesis, a class of compounds with antimicrobial and anticancer properties .

- Key Differences :

4-Amino-3-hydroxybenzoic Acid

- Structure: Contains a hydroxyl group at the 3-position and an amino group at the 4-position.

- Molecular Formula: C₇H₇NO₃ (MW: 153.14 g/mol).

- Applications : Used in dye synthesis and as a precursor for metal-chelating agents.

- Key Differences :

Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid

- Structure: A fluorophenyl-substituted butyric acid derivative with a Boc-protected amino group.

- Molecular Formula: C₁₅H₂₀FNO₄ (MW: 297.33 g/mol).

- Applications : Key intermediate in peptide mimetics and kinase inhibitors.

- Key Differences :

(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid

- Structure: A branched-chain amino acid derivative with a Boc group.

- Molecular Formula: C₁₁H₂₁NO₄ (MW: 231.29 g/mol).

- Applications : Used in peptide synthesis and as a chiral building block.

- Key Differences: The methylpentanoic acid backbone increases metabolic stability compared to aromatic benzoic acid derivatives. Lower molecular weight and higher symmetry facilitate crystallization .

Comparative Data Table

Actividad Biológica

3-Amino-4-((tert-butoxycarbonyl)amino)benzoic acid, also known as Boc-3-amino-4-aminobenzoic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4. The compound features a benzoic acid core with an amino group and a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen. This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various biological macromolecules, including proteins and nucleic acids. The Boc group enhances the compound's lipophilicity, potentially facilitating its cellular uptake and interaction with target proteins.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have been reported to inhibit specific mitotic kinesins, which are essential for cell division in cancer cells. By inhibiting these proteins, the compounds can induce multipolar spindle formation, leading to cell death in cancerous cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate the activity of certain enzymes involved in cancer cell proliferation. For example, studies indicated that modifications to the amino acid structure can enhance potency against specific cancer cell lines, with effective concentrations often falling below 10 μM .

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 3-Amino-4-Boc-Amino Benzoic Acid | HSET (KIFC1) | <10 | Induces multipolar spindles |

| Derivative A | EG5 Kinesin | 5 | Inhibits cell division |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that compounds in this class demonstrate minimal toxicity in animal models when administered at therapeutic doses over extended periods .

Q & A

Q. What advanced analytical methods detect trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.